molecular formula C7H9BBrNO4 B6304498 (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid CAS No. 2121513-58-2

(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid

Cat. No.: B6304498
CAS No.: 2121513-58-2
M. Wt: 261.87 g/mol
InChI Key: MUMZDOBXDCNVNV-UHFFFAOYSA-N
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Description

“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid” is a boronic acid derivative . The pyridine ring is a common scaffold in many drugs, and the boronic acid group can participate in various coupling reactions to create complex molecules.


Synthesis Analysis

This compound can be a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular formula of this compound is C7H9BBrNO4 . The InChI code is 1S/C7H9BBrNO4/c1-13-5-3-4 (8 (11)12)6 (9)7 (10-5)14-2/h3,11-12H,1-2H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 344.01 g/mol . The storage temperature is 2-8°C .

Scientific Research Applications

Organic Synthesis and Drug Discovery

  • Suzuki–Miyaura Borylation Reactions : This compound plays a crucial role in the pharmaceutical industry, particularly in API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highlighted for preparing active agents, demonstrating its significance in synthesizing potential anti-cancer and anti-TB agents through acid amine coupling reactions. This showcases the compound's utility in creating nitrogen-rich systems for pharmaceutical applications (Sanghavi et al., 2022).

  • Heteroarylpyridine Derivatives : The synthesis of dimethoxy- and dihalopyridyl boronic acids, including the subject compound, has been reported for their reactivity in Suzuki–Miyaura cross-coupling reactions, leading to the production of highly functionalized heteroarylpyridine derivatives. This underscores its value in generating complex molecules with potential applications in drug development and materials science (Smith et al., 2008).

Material Science and Molecular Recognition

  • Organoplatinum(IV) Boronic Acids : The synthesis of organoplatinum(IV) boronic acids demonstrates the compound's role in material science, particularly through self-assembly in the solid state to form dimers, polymers, or sheet structures. This application is crucial for the development of new materials with specific structural and functional properties (Safa et al., 2012).

Safety and Hazards

This compound is labeled with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The future directions of this compound could involve its use as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties. It could also be used in the development of new synthetic methods, such as the formal anti-Markovnikov hydromethylation of alkenes .

Properties

IUPAC Name

(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZDOBXDCNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Br)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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